3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide
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Description
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H22ClN5O3S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Studies
- Research on dihydro-1,2,4-triazolo[1,5-a]pyrimidines, closely related to the specified compound, has focused on imine-enamine tautomerism, influenced by substituent bulkiness. X-ray diffraction structural analysis has been used to understand the effects of substituents on the planarity and stability of these compounds, suggesting potential applications in understanding chemical reactivity and designing molecules with specific electronic properties (Desenko et al., 1993).
Antimicrobial Activity
- Novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized from thiophenyl precursors and evaluated for their antimicrobial activities. These studies provide a foundation for developing antimicrobial agents from triazolopyrimidine derivatives, which could imply similar potential for the compound (Gomha et al., 2018).
Antitumor Activity
- Thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones have shown promising antibacterial activity against MRSA and VRE, indicating potential applications in developing new antibacterial agents against resistant strains. This suggests that structurally related compounds, like the one of interest, might also exhibit valuable biological activities (Sanad et al., 2021).
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3-chloro-4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c1-3-4-10-26-20(29)19-15(9-11-31-19)27-17(24-25-21(26)27)7-8-18(28)23-13-5-6-16(30-2)14(22)12-13/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVBHDWZZAWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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